molecular formula C4H9NO3 B12419415 L-Threonine-15N,d5

L-Threonine-15N,d5

Cat. No.: B12419415
M. Wt: 125.14 g/mol
InChI Key: AYFVYJQAPQTCCC-QOCGKAENSA-N
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Description

L-Threonine-15N,d5 is a labeled form of the amino acid L-Threonine, where the nitrogen atom is replaced with the isotope nitrogen-15 and five hydrogen atoms are replaced with deuterium. This compound is used primarily in scientific research due to its stable isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Threonine-15N,d5 can be synthesized through microbial fermentation, where microorganisms are cultured in a medium containing nitrogen-15 and deuterium-labeled substrates. The microorganisms incorporate these isotopes into the L-Threonine during their metabolic processes .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are optimized to produce high yields of L-Threonine with the desired isotopic labels. The fermentation broth is then processed to isolate and purify the labeled L-Threonine .

Chemical Reactions Analysis

Types of Reactions

L-Threonine-15N,d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Threonine-15N,d5: Applications in Scientific Research

L-Threonine (D₅, 97%; ¹⁵N, 98%) is an essential amino acid involved in protein synthesis and various metabolic functions such as glycine synthesis, protein phosphorylation, and O-linked glycosylation . It is an isotope-labeled counterpart of Threonine . Its unique isotopic properties make it valuable in several research applications, particularly in Nuclear Magnetic Resonance (NMR)-based studies, proteomics, metabolomics, and metabolism research .

Biomolecular NMR Studies
this compound can be used to study the structure, dynamics, and binding of biological macromolecules . Isotopically labeled amino acids, including this compound, are incorporated into proteins, which can then be analyzed using NMR spectroscopy . The isotopes ¹⁵N and deuterium (D) enhance the resolution and sensitivity of NMR spectra, providing detailed insights into protein structure and dynamics .

Metabolism and Metabolomics
this compound serves as a tracer in metabolic studies, allowing researchers to track its incorporation into various metabolic pathways . For example, it plays a role in glycine synthesis . By monitoring the distribution of ¹⁵N and deuterium, scientists can elucidate metabolic fluxes and understand how threonine is metabolized under different conditions .

Proteomics
In quantitative proteomics, this compound can be used as an internal standard . Proteins labeled with stable isotopes like ¹⁵N can be mixed with unlabeled samples to quantify protein abundance accurately . This approach helps in identifying differentially expressed proteins in various biological samples .

Case Studies and Research Findings

  • NMR Studies of Large Protein Complexes:
    • A biosynthetic strategy was used to produce L-[α-2H; β-2H;γ-13C]-Thr, which was then added during protein expression .
    • All 15 expected correlations from Thr methyl groups of the labeled β-subunit of the enzyme were present in 13C, 1H NMR correlation maps . Only a modest fraction of the expected peaks could be observed when commercially available, uniformly 13C and fully protonated Thr was used as a precursor .
    • Assignments of the majority of the Thr resonances could be made from NOESY data sets correlating previously assigned Ile, Leu, Val methyls with Thr methyl groups .
    • This cost-effective strategy for the biosynthesis of U-[ 2H],Thr-γ2 [ 13CH 3] makes it possible to generate highly deuterated samples of very high molecular weight protein complexes with Thr probes of structure and dynamics .

Safety Information

Mechanism of Action

L-Threonine-15N,d5 exerts its effects through its incorporation into proteins and other biomolecules. The labeled isotopes allow researchers to track the compound’s metabolic pathways and interactions within biological systems. The nitrogen-15 and deuterium labels provide unique signals in NMR spectroscopy, enabling detailed analysis of molecular structures and dynamics .

Comparison with Similar Compounds

L-Threonine-15N,d5 is unique due to its dual isotopic labeling with nitrogen-15 and deuterium. Similar compounds include:

These similar compounds are used in various research applications, but this compound offers the advantage of dual labeling, providing more detailed information in studies involving NMR spectroscopy and metabolic tracing .

Q & A

Basic Research Questions

Q. What analytical techniques are essential for confirming the isotopic purity of L-Threonine-15N,d5, and how are they applied?

Answer: Isotopic purity is critical for metabolic and structural studies. Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Measures spin relaxation parameters (e.g., generalized order parameter S2S^2) to assess molecular motion and isotopic incorporation .
  • Mass Spectrometry (MS) : Quantifies mass-to-charge (m/zm/z) ratios to detect isotopic enrichment levels and impurities .
  • Isotopic Ratio Monitoring : Validates labeling efficiency using stable isotope standards.

Best Practices :

  • Report experimental conditions (e.g., NMR field strength, MS ionization mode) in line with NIH preclinical guidelines to ensure reproducibility .
  • Use triplicate measurements and statistical validation to minimize instrumental variability.
MethodKey ParametersSensitivityApplication Example
NMRS2S^2, TeT_eHighProtein dynamics studies
MSm/zm/z, isotopic peaksVery HighMetabolic flux analysis

Q. How should this compound be stored to prevent isotopic exchange or degradation?

Answer:

  • Storage Conditions : Store at ≤ -20°C in airtight, moisture-resistant containers to minimize hydrolysis or isotopic exchange with ambient water .
  • Handling Protocols : Use inert atmospheres (e.g., nitrogen gloveboxes) during aliquoting. Pre-cool solvents to reduce thermal degradation .
  • Quality Control : Regularly validate stability via NMR or MS, especially after long-term storage.

Advanced Research Questions

Q. What methodological challenges arise when integrating this compound into multi-isotope tracing experiments, and how can they be resolved?

Answer: Challenges :

  • Spectral Overlap : Co-eluting isotopes (e.g., 13C^{13}C and 15N^{15}N) in MS require high-resolution instruments or computational deconvolution.
  • Dynamic Range Limitations : High-abundance isotopes may mask low-abundance signals, necessitating dilution protocols.

Solutions :

  • Experimental Design : Apply the PICOT framework to define:

  • Population : Cell type/organism.
  • Intervention : Isotope concentration/timeframe.
  • Comparison : Unlabeled controls.
  • Outcome : Flux quantification.
  • Time : Kinetic sampling intervals .
    • Data Analysis : Use Bayesian modeling to resolve overlapping signals and validate via bootstrapping .

Q. How can discrepancies in metabolic flux data from this compound studies between in vivo and in vitro models be systematically addressed?

Answer: Root Causes :

  • Compartmentalization differences (e.g., cellular vs. cell-free systems).
  • Variations in enzyme kinetics or transport mechanisms.

Methodological Adjustments :

  • Controlled Replication : Follow AGENDA guidelines (A.14–A.16) to standardize protocols across labs, including buffer composition and temperature gradients .
  • Cross-Validation : Combine flux data with proteomic or transcriptomic datasets to identify regulatory nodes.
  • Framework Application : Use the PEA model (Population, Exposure, Analysis) to isolate variables (e.g., nutrient availability) .

Q. What role does this compound play in enhancing the sensitivity of dynamic nuclear polarization (DNP) for protein NMR studies?

Answer:

  • Mechanism : 15N^{15}N-labeling increases spin polarization transfer efficiency in DNP, improving signal-to-noise ratios for low-abundance proteins .
  • Experimental Design :

  • Optimize microwave irradiation parameters and radical concentration.
  • Use model-free analysis to extract S2S^2 and TeT_e values for residue-specific mobility .
    • Validation : Compare DNP-enhanced data with traditional NMR datasets to confirm artifact-free results.

Methodological Frameworks for Research Design

FrameworkAttributesApplication Example
PICOTPopulation, Intervention, Comparison, Outcome, TimeDesigning kinetic metabolic studies
FINERFeasible, Interesting, Novel, Ethical, RelevantJustifying isotopic labeling in grant proposals

Properties

Molecular Formula

C4H9NO3

Molecular Weight

125.14 g/mol

IUPAC Name

(2S,3R)-2-(15N)azanyl-2,3,4,4,4-pentadeuterio-3-hydroxybutanoic acid

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1D3,2D,3D,5+1

InChI Key

AYFVYJQAPQTCCC-QOCGKAENSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)([C@@]([2H])(C([2H])([2H])[2H])O)[15NH2]

Canonical SMILES

CC(C(C(=O)O)N)O

Origin of Product

United States

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